molecular formula C14H14FNO2S B2934026 Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 350997-28-3

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B2934026
CAS RN: 350997-28-3
M. Wt: 279.33
InChI Key: PCAPPQBCYILVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14FNO2S and a molecular weight of 279.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a 4-fluorophenyl group, an isopropyl group, and a carboxylate group .


Physical And Chemical Properties Analysis

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate has a molecular weight of 279.33 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Antiviral Activity

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate derivatives have been studied for their antiviral properties. Compounds structurally similar to this molecule have shown inhibitory activity against influenza A and other viruses. The presence of the indole nucleus, which is structurally related to thiophene, contributes to the compound’s ability to bind with high affinity to multiple receptors, aiding in the development of new antiviral agents .

Anti-inflammatory Applications

Derivatives of thiophene, which share a common pharmacophore with Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, have demonstrated anti-inflammatory and analgesic activities. These compounds can be compared with established medications like indomethacin and celecoxib, indicating their potential as new therapeutic agents for treating inflammation-related conditions .

Anticancer Research

Thiophene derivatives are being explored for their anticancer potential. The electron-rich nature of the thiophene ring, similar to the one found in Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, allows for the creation of compounds that can interact with various biological targets, potentially leading to new treatments for cancer .

Antimicrobial Properties

The structural framework of Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is conducive to antimicrobial activity. Indole derivatives, which are closely related, have shown a broad spectrum of antimicrobial effects, suggesting that this compound could also be used in the development of new antimicrobial agents .

Antidiabetic Effects

Research into indole and thiophene derivatives has revealed their potential in managing diabetes. By influencing various biological pathways, these compounds can contribute to the development of antidiabetic drugs, a field where Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate might find application due to its structural similarity .

Antimalarial Activity

The fight against malaria has led to the exploration of various heterocyclic compounds, including thiophene derivatives. The pharmacological activity of molecules like Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate could be harnessed to develop new antimalarial medications, leveraging their ability to interfere with the life cycle of the malaria parasite .

properties

IUPAC Name

propan-2-yl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAPPQBCYILVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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